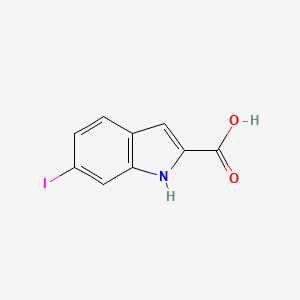

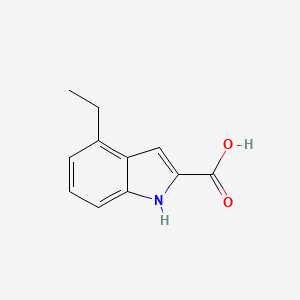

6-iodo-1H-indole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-iodo-1H-indole-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years .

Synthesis Analysis

Indole derivatives are synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of 6-iodo-1H-indole-2-carboxylic Acid is similar to that of 1H-Indole-2-carboxylic acid, which has a molecular weight of 161.1574 . The structure of indole derivatives can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The condensation reaction of 34 with tyramine was correspondingly productive, affording 35 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-iodo-1H-indole-2-carboxylic Acid are similar to those of 1H-Indole-2-carboxylic acid . The latter has a molecular weight of 161.16 g/mol .Aplicaciones Científicas De Investigación

- Role of 6-iodo-1H-indole-2-carboxylic Acid : Through molecular docking-based virtual screenings, indole-2-carboxylic acid was identified as a potent INSTI scaffold. Derivative 3 effectively inhibits HIV-1 integrase strand transfer by chelating Mg2+ ions within the active site. Further structural optimization led to derivative 20a, with an impressive IC50 value of 0.13 μM .

- Application : 6-iodo-1H-indole-2-carboxylic acid serves as a reactant for preparing D-glutamic acid-based inhibitors of E. coli MurD ligase .

- Application : The compound is involved in the synthesis of indolylindazoles and indolylpyrazolopyridines, which act as inhibitors of interleukin-2 inducible T cell kinase .

- Application : 6-iodo-1H-indole-2-carboxylic acid participates in the preparation of amide conjugates with ketoprofen, which inhibit Gli1-mediated transcription in the Hedgehog pathway .

- Application : Researchers have used this compound for the total synthesis of natural products such as (±)-dibromophakellin and analogs .

- Application : It plays a role in the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Inhibitors of E. coli MurD Ligase

Interleukin-2 Inducible T Cell Kinase Inhibitors

Gli1-Mediated Transcription Inhibitors (Hedgehog Pathway)

Total Synthesis of Natural Products

Pyrrolizidine Alkaloid Synthesis

Renieramycin G Analog Preparation

Mecanismo De Acción

Target of Action

The primary target of 6-Iodo-1H-Indole-2-Carboxylic Acid is HIV-1 integrase , a key enzyme in the viral life cycle . This enzyme plays a crucial role in the integration of the viral DNA into the host genome, making it an important antiviral target .

Mode of Action

6-Iodo-1H-Indole-2-Carboxylic Acid inhibits the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate with two Mg2+ ions within the active site of integrase . This interaction effectively inhibits the enzyme’s function, thereby impairing the viral replication process .

Biochemical Pathways

It is known that the compound interferes with the viral life cycle by inhibiting the action of hiv-1 integrase . This disruption prevents the integration of the viral DNA into the host genome, effectively halting the replication of the virus .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties

Result of Action

The inhibition of HIV-1 integrase by 6-Iodo-1H-Indole-2-Carboxylic Acid results in the impairment of the viral replication process . By preventing the integration of the viral DNA into the host genome, the compound effectively halts the replication of the virus . This can lead to a decrease in viral load and potentially slow the progression of HIV infection .

Safety and Hazards

Propiedades

IUPAC Name |

6-iodo-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSYKFHQMUBJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)

![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)

![5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2848443.png)

![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)

![(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2848447.png)

![Methyl 2-amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2848450.png)